molecular formula C11H18ClFN2O2 B2386339 2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide CAS No. 2411251-99-3

2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide

Cat. No.: B2386339
CAS No.: 2411251-99-3
M. Wt: 264.73
InChI Key: PIQJQWUSKSGQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro group, a fluoro group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro Group: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly employed.

    Chlorination: The chloro group can be introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or antiviral properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide involves its interaction with specific molecular targets. The chloro and fluoro groups, as well as the azetidine ring, contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluoronitrobenzene: Another compound with chloro and fluoro groups, used as an intermediate in organic synthesis.

    2-Fluoro-3-chloronitrobenzene: Similar structure but different substitution pattern, also used in chemical synthesis.

Uniqueness

2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Its specific combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClFN2O2/c1-7(2)10(17)15-5-11(13,6-15)4-14-9(16)8(3)12/h7-8H,4-6H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQJQWUSKSGQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC(C1)(CNC(=O)C(C)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.